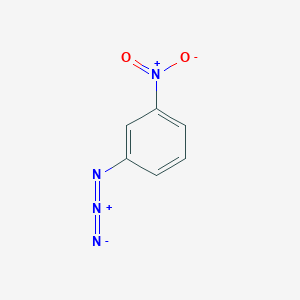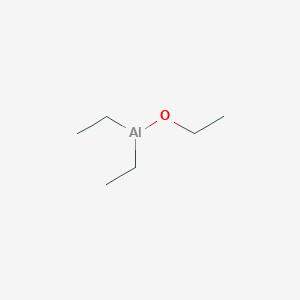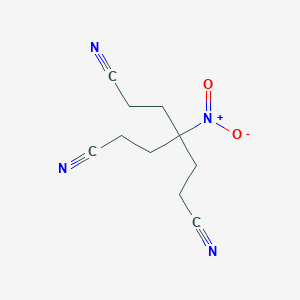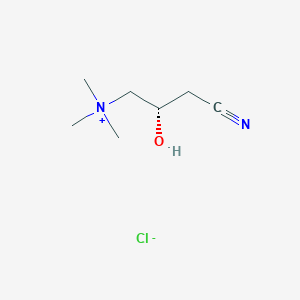
3-Nitrophenyl azide
Overview
Description
3-Nitrophenyl azide is a chemical compound with the molecular formula C6H4N4O2 . It is also known by other names such as 1-Azido-3-nitrobenzene, 1-Azido-3-nitrobenzène, and 1-Azido-3-nitrobenzol .
Molecular Structure Analysis
The molecular structure of 3-Nitrophenyl azide consists of 6 carbon atoms, 4 nitrogen atoms, and 2 oxygen atoms . The average mass is 164.122 Da and the monoisotopic mass is 164.033432 Da .Physical And Chemical Properties Analysis
3-Nitrophenyl azide has several physical and chemical properties. It has 6 H bond acceptors and 0 H bond donors . It has 2 freely rotating bonds and no violations of the Rule of 5 . The ACD/LogP value is 2.50 .Scientific Research Applications
Fluorescent Detection of Nitrobenzene
Specific Scientific Field
Chemistry, specifically fluorescence detection and metal-organic frameworks (MOFs).
Summary of the Application
1-Azido-3-nitrobenzene is used in the creation of fluorescent zinc (II) metal-organic frameworks (Zn-MOFs). These Zn-MOFs can be used as fluorescent probes for the detection of nitrobenzene .
Methods of Application or Experimental Procedures
The Zn-MOFs are prepared hydrothermally with a flexible triangular ligand and a series of linear N-donor ligands . The fluorescent sensing experiments revealed that all Zn-MOFs could highly sensitively detect nitrobenzene in aqueous solution .
Results or Outcomes
The fluorescent properties of these complexes were investigated in the solid state. The fluorescent sensing experiments revealed that all Zn-MOFs could highly sensitively detect nitrobenzene in aqueous solution .
Conversion of Nitrobenzene Derivatives to Aniline Derivatives
Specific Scientific Field
Chemistry, specifically catalysis and hazardous waste treatment.
Summary of the Application
1-Azido-3-nitrobenzene is used in the reduction process of nitrobenzene derivatives to non-hazardous and useful aniline derivatives .
Methods of Application or Experimental Procedures
Silver nanoparticles (Ag NPs), as an effective catalyst for the reduction process of nitrobenzene derivatives, are synthesized on an inherently magnetic substrate . The Ag NPs are stabilized on a combination of volcanic pumice (VP), an extremely porous igneous rock, and a chitosan (CTS) polymeric network .
Results or Outcomes
Higher yields were obtained in the reduction reactions of nitrobenzenes (NBs) under very mild conditions in a short reaction time . Excellent recyclability has been observed for the fabricated Ag@VP/CTS catalytic system .
Cross-Linkers in Material Sciences
Specific Scientific Field
Material Sciences and Chemistry.
Summary of the Application
1-Azido-3-nitrobenzene is used as a cross-linker in material sciences . The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences .
Methods of Application or Experimental Procedures
One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles . Other named reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .
Results or Outcomes
The popularity of organic azides in material sciences is mostly based on their propensity to release nitrogen by thermal activation or photolysis . This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .
Synthesis of α-Azido Ketones
Specific Scientific Field
Chemistry, specifically synthetic applications and heterocycles.
Summary of the Application
1-Azido-3-nitrobenzene is used in the synthesis of α-azido ketones . These α-azido ketones are very versatile and valuable synthetic intermediates, known for their wide variety of applications .
Methods of Application or Experimental Procedures
α-Azido ketones react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction) .
Results or Outcomes
These molecules display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications . An example of these triazoles is pyridinyl-1,2,3-triazole which inhibits TGF-β-induced transcriptional activation of ALK signaling .
Energetic Materials
Specific Scientific Field
Chemistry, specifically energetic materials and explosives.
Summary of the Application
1-Azido-3-nitrobenzene is used in the development of energetic materials . The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry .
Methods of Application or Experimental Procedures
The azide group is actively used and exhibits superior performance in terms of a positive contribution to the enthalpy of formation of energetic materials . The replacement of –NO2 with –N3 will lead to higher enthalpy of formation .
Results or Outcomes
The introduction of gemazidonitro group leads to a new compound with low glass transition temperature, which could be applied as potential energetic plasticizer . The systematical thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) was investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that ADNAZ has a low melting temperature at 78 °C .
Safety And Hazards
properties
IUPAC Name |
1-azido-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-9-8-5-2-1-3-6(4-5)10(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLBZFBNQYJIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164813 | |
| Record name | 3-Nitrophenyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrophenyl azide | |
CAS RN |
1516-59-2 | |
| Record name | 3-Nitrophenyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrophenyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)




